3-tert-Butylphenol

描述

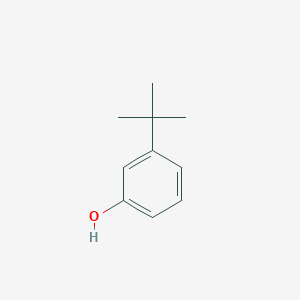

3-tert-Butylphenol is an organic compound with the molecular formula C10H14O. It is a white to off-white crystalline powder with a distinct phenolic odor. This compound is a member of the phenol family, characterized by a tert-butyl group attached to the phenolic ring at the meta position. It is used in various industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 3-tert-Butylphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the electrophilic substitution reaction. The reaction conditions include controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

Raw Material Preparation: Phenol and isobutylene are the primary raw materials. These materials undergo strict quality control to ensure purity and suitability for the reaction.

Reaction Process: The alkylation reaction is carried out in a reactor where phenol, catalyst, and solvent are mixed. Isobutylene gas is introduced, and the reaction temperature is controlled.

Post-Treatment: After the reaction, the mixture is treated with an alkaline absorbent to neutralize acidic by-products.

化学反应分析

Friedel-Crafts Alkylation

3-TBP participates in site-selective alkylation under dual Brønsted/Lewis acid catalysis. Key findings include:

- Mechanism : FeCl₃ activates the alkylating agent (e.g., di-tert-butyl peroxide) via Lewis acid coordination, while HCl enhances electrophilicity through Brønsted acid catalysis .

- Steric effects : Alkylation favors the para position due to steric hindrance from the meta tert-butyl group .

Nitration and Electrophilic Substitution

Nitration of 3-TBP proceeds under controlled conditions to yield mono- and di-nitro derivatives:

| Reaction Conditions | Nitro Product | Yield | Notes | Source |

|---|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0–5°C | 3-tert-Butyl-5-nitrophenol | 68% | Major isomer | |

| Excess HNO₃, 50°C | 3-tert-Butyl-2,5-dinitrophenol | 42% | Requires prolonged heating |

- Regioselectivity : Nitration occurs at the 5-position due to steric and electronic directing effects .

Oxidation and Radical Formation

3-TBP undergoes oxidation to form stable phenoxy radicals under specific conditions:

- Biological relevance : The phenoxy radical intermediate contributes to reactive oxygen species (ROS) generation, linked to antifungal activity .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation of 3-TBP modifies its aromatic ring:

| Catalyst | Solvent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Rh/C | Supercritical CO₂ | 3-tert-Butylcyclohexanol | 92% | 50°C, 80 bar H₂ |

- Stereoselectivity : Hydrogenation favors the axial alcohol due to steric shielding by the tert-butyl group .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, 3-TBP exhibits alkyl group migration :

| Conditions | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| H₂SO₄, 90°C | tert-Butyl isonitrile | N-Sulfonyl amidines | 1,3-tert-butyl migration |

科学研究应用

Antioxidants in Polymers and Plastics

3-tert-Butylphenol is primarily used as an antioxidant in the production of rubber and plastics. Its role as a stabilizer helps prevent oxidative degradation, thereby extending the lifespan of these materials. The compound is particularly effective in formulations where thermal stability is critical.

| Application Area | Functionality | Benefits |

|---|---|---|

| Rubber Production | Antioxidant | Enhances durability |

| Plastics | Stabilizer against thermal degradation | Increases product longevity |

Lubricants and Greases

In the transport sector, this compound serves as a lubricating agent. Its hydrophobic nature allows it to reduce friction between moving parts, thus improving efficiency and reducing wear in mechanical systems.

Cosmetics and Personal Care Products

The compound is also utilized in cosmetics due to its antioxidant properties, which help protect skin from oxidative stress. It is commonly found in formulations aimed at preventing premature aging.

| Cosmetic Application | Functionality | Benefits |

|---|---|---|

| Skin Care Products | Antioxidant | Protects against environmental damage |

| Hair Care Products | Stabilizer | Enhances product effectiveness |

Chemical Intermediate

This compound acts as a precursor in the synthesis of other chemical compounds, including tert-butyl catechol. This application is significant in the production of various specialty chemicals used in consumer products.

Case Study 1: Industrial Use as an Antioxidant

A study conducted on the use of this compound in rubber manufacturing demonstrated that incorporating this compound significantly improved the thermal stability of rubber products under prolonged heat exposure. The findings indicated that products containing this antioxidant exhibited less degradation over time compared to those without it.

Case Study 2: Cosmetic Formulation Efficacy

Research into cosmetic formulations revealed that products containing this compound showed enhanced protective effects against UV-induced oxidative damage. Participants using creams with this ingredient reported improved skin texture and reduced signs of aging over an eight-week period.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider safety measures due to its corrosive nature. Proper handling protocols must be established to mitigate risks associated with dermal contact and inhalation exposure.

作用机制

The mechanism of action of 3-tert-Butylphenol involves its interaction with various molecular targets and pathways. It can undergo stereoselective hydrogenation over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This reaction is used to study the effect of alkyl groups on the phenol ring on the estrogenic potency of alkylphenolic compounds .

相似化合物的比较

4-tert-Butylphenol: Similar structure but with the tert-butyl group at the para position.

2-tert-Butylphenol: Similar structure but with the tert-butyl group at the ortho position.

2,4-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho and para positions

Uniqueness: 3-tert-Butylphenol is unique due to its specific positioning of the tert-butyl group at the meta position, which influences its chemical reactivity and biological activity differently compared to its isomers .

生物活性

3-tert-Butylphenol (CAS No. 98-54-4) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its toxicity, antioxidant properties, and potential endocrine-disrupting effects.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to the phenolic ring. Its chemical structure can be represented as follows:

This compound is a stable solid at room temperature and is classified as readily biodegradable.

Acute Toxicity

The acute toxicity of this compound is considered low across various administration routes. It is known to be an irritant to the skin, eyes, and respiratory tract. Human exposure has been linked to skin depigmentation in industrial settings, indicating potential dermal sensitization .

Reproductive and Developmental Toxicity

In studies involving repeated doses in rats, no systemic or reproductive toxicity was observed at doses up to 200 mg/kg/day. However, high doses (1 g/kg/day) resulted in forestomach hyperplasia, suggesting a threshold for adverse effects . Furthermore, while no clear carcinogenicity was established in manufacturing workers, some studies indicated promoting activity for carcinogenesis in animal models .

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it a subject of interest for applications in food preservation and pharmaceuticals. Research indicates that its antioxidant activity can be comparable to well-known antioxidants such as ascorbic acid .

The antioxidant mechanism involves the stabilization of radical structures through resonance stabilization. This property allows this compound to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Endocrine Disruption Potential

Recent research has highlighted the potential of this compound as an endocrine disruptor. Studies have shown that related compounds can induce adipogenesis and affect hormonal pathways by interacting with nuclear receptors such as retinoid X receptors (RXRs) and peroxisome proliferator-activated receptors (PPARs) .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Toxicity | Low acute toxicity; irritant; potential for skin sensitization; no reproductive toxicity at low doses; possible carcinogenic promotion. |

| Antioxidant | Significant antioxidant activity comparable to ascorbic acid; effective in scavenging free radicals. |

| Endocrine Disruption | Potential obesogen; affects RXR signaling pathways leading to adipogenesis. |

Case Studies and Research Findings

- Occupational Exposure : A study reported skin depigmentation among workers exposed to this compound in a manufacturing facility, highlighting the compound's irritant properties and potential for sensitization .

- Animal Studies : In a two-generation reproductive toxicity study with 4-tert-butylphenol (structurally similar), no adverse reproductive effects were noted at lower doses, although high doses caused significant tissue alterations .

- Antioxidant Efficacy : Experimental data demonstrated that this compound had a Ferric Reducing Antioxidant Power (FRAP) value significantly higher than several reference antioxidants, indicating its strong potential as an antioxidant agent .

属性

IUPAC Name |

3-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUDPFXBLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044825 | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-34-2 | |

| Record name | 3-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 3-(1,1-DIMETHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2382U55WN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxicological effects of 3-tert-Butylphenol on aquatic organisms?

A1: Research indicates that this compound exhibits acute toxicity to various aquatic organisms. A study [] evaluating the toxicity of four alkylphenols, including this compound, on microbes, invertebrates, and fish, found a significant variation in species sensitivity. The marine bacterium Vibrio fischeri displayed the highest susceptibility, with this compound demonstrating considerably higher toxicity compared to 2-isopropylphenol.

Q2: How does the structure of this compound influence its toxicity compared to other alkylphenols?

A2: The position of the alkyl group on the phenolic ring significantly influences the toxicity of alkylphenols. Studies using Vibrio fischeri [] observed a correlation between toxicity and the energy of the lowest unoccupied molecular orbital (ELUMO) of the alkylphenols. This suggests a distinct mode of action for polar narcotic alkylphenols like this compound in Vibrio fischeri compared to other test organisms, potentially due to differences in prokaryotic cell structure.

Q3: Can the aqueous solubility of this compound be predicted based on its structure?

A3: Yes, the aqueous solubility of this compound can be estimated using structure-property relationships. Research [] has shown that the liquid or supercooled liquid solubilities of various phenolic substances, including this compound, correlate well with the solute's LeBas molar volume and first-order valence molecular connectivity. These correlations allow for the prediction of aqueous solubility based on structural features.

Q4: Has the standard molar enthalpy of formation for this compound been determined?

A4: Yes, the standard molar enthalpy of formation (ΔfHmo) for this compound in the gaseous phase has been determined through experimental and computational methods. Calvet microcalorimetry was employed to measure the standard molar enthalpy of evaporation, while static bomb combustion calorimetry provided the standard molar enthalpy of combustion []. These values, in conjunction with computational calculations, resulted in a ΔfHmo of -198.0 ± 2.1 kJ mol(-1) for this compound.

Q5: How does the presence of a tert-butyl group in this compound affect its O-H bond dissociation energy compared to phenol?

A5: The tert-butyl group in this compound influences the O-H bond dissociation energy. Theoretical calculations using ab initio restricted Hartree-Fock (RHF) methods with the 6-31G basis set were used to determine the most stable geometries of both the phenol and its corresponding radical []. These calculations allowed for the estimation of the tert-butyl group's impact on the O-H bond dissociation energy.

Q6: What are the applications of this compound?

A7: this compound serves as an important intermediate in the synthesis of various chemicals. One prominent application is its use in producing etoxazole, a pesticide commonly employed to control mites []. The synthesis of 3-tert-Butylphenylethylether, a key intermediate in etoxazole production, utilizes this compound as a starting material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。